1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane

Physical property differentiation Low-temperature storage Phase behavior

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CAS 1652-89-7), also designated CFC-213ab, is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.29 g·mol⁻¹. The compound features a unique substitution pattern in which three chlorine atoms occupy the central carbon (C2), two chlorine atoms occupy one terminal carbon (C1), and three fluorine atoms occupy the other terminal carbon (C3).

Molecular Formula C3Cl5F3
Molecular Weight 270.3 g/mol
CAS No. 1652-89-7
Cat. No. B159012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
CAS1652-89-7
Molecular FormulaC3Cl5F3
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11
InChIKeyGKXWTRSVUPXQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CAS 1652-89-7): Procurement-Relevant Identity and Class Profile


1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CAS 1652-89-7), also designated CFC-213ab, is a fully halogenated chlorofluorocarbon (CFC) with the molecular formula C₃Cl₅F₃ and a molecular weight of 270.29 g·mol⁻¹ . The compound features a unique substitution pattern in which three chlorine atoms occupy the central carbon (C2), two chlorine atoms occupy one terminal carbon (C1), and three fluorine atoms occupy the other terminal carbon (C3) [1]. It belongs to the CFC-213 isomer family (all C₃F₃Cl₅ positional isomers), which are classified as Class I ozone-depleting substances under the Montreal Protocol with an assigned ozone depletion potential (ODP) of 1.0 [2]. At ambient conditions, it is a colorless liquid with relatively low volatility (boiling point ~148–154 °C at 760 mmHg) and high density (~1.78 g·cm⁻³), properties that distinguish the CFC-213 class from lighter CFCs such as CFC-11 and CFC-113 [3].

Isomer-specific ¹⁹F NMR and GC-MS reference standard for CFC-213ab
Regiochemically defined synthetic intermediate for halogen-exchange fluorination
Low-temperature crystallization purification enabled by solid–liquid transition

Why CFC-213 Isomers Cannot Be Interchanged: The Procurement Case for Specifying CAS 1652-89-7


The CFC-213 family encompasses multiple positional isomers of C₃Cl₅F₃ that share identical molecular formulas but exhibit measurably divergent physical properties, most notably in melting point, density, and boiling point [1]. Regulatory frameworks list CFC-213 as a single ODP class (ODP = 1.0), yet isomer-specific identity becomes critical when the compound is used as an analytical reference standard, a synthetic intermediate with regiochemical specificity, or when low-temperature handling properties (e.g., freeze–thaw behavior in closed systems) constrain application viability [2][3]. Substituting CAS 1652-89-7 (CFC-213ab) with its closest positional isomer CAS 2354-06-5 (CFC-213ca) without verification introduces a melting-point shift exceeding 65 °C and a density change of ~1.3%, which can compromise chromatographic retention time assignments, ¹⁹F NMR quantification, and phase-behavior assumptions in environmental fate modeling . The following quantitative evidence establishes the specific dimensions along which isomer-level procurement decisions must be made.

Melting point gap
>65 °C difference vs. CFC-213ca may alter low-temperature handling and phase behavior, limiting interchangeability in cold-chain or winter-ambient applications.
Boiling point offset
0.3 °C offset may shift GC retention times and distillation cut points, requiring isomer-specific method validation.
Density discrepancy
~1.3% density difference (when observed) can affect densitometric QC and phase-separation assumptions.
Spectroscopic fingerprint
Distinct ¹⁹F NMR resonances preclude spectroscopic interchangeability; reference libraries are isomer-specific.

Quantitative Differentiation Evidence: 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane (CAS 1652-89-7) vs. Closest Analogs


Melting Point: A >65 °C Gap Between CFC-213ab and CFC-213ca Defines Low-Temperature Handling Windows

The melting point (MP) of 1,1,1,2,2-pentachloro-3,3,3-trifluoropropane (CFC-213ab, CAS 1652-89-7) is –15 °C, as reported by Alfa Chemistry . In contrast, its closest positional isomer, 1,1,1,3,3-pentachloro-2,2,3-trifluoropropane (CFC-213ca, CAS 2354-06-5), exhibits a melting point below –80 °C . This represents a minimum difference of >65 °C between the two isomers. The relatively high melting point of CAS 1652-89-7 means the compound is a solid at temperatures routinely encountered in cold-chain shipping, freezer storage (–20 °C), and winter ambient conditions in temperate climates, whereas the comparator isomer remains liquid under all these conditions.

Melting Point
Data to verify
−15 °C
vs
Gap >65 °C
Defines low-temperature handling windows; supports crystallization purification.
Vendor datasheets; measurement method unspecified.
Boiling Point
Data to verify
147.8 °C
at 760 mmHg
Small offset (0.3 °C vs. CFC-213ca) enables fractional distillation separation.
Vendor values may vary; confirm with in-house standard.
Density
Cross-study comparable
1.784 g/cm³
vs
1.761 g/cm³
~1.3% lower
Supports densitometric isomer discrimination in QC workflows.
Inter-source variability exists; confirm reproducibility.
¹⁹F NMR Fingerprint
Class-level inference
4 distinct NMR spectra archived
SpectraBase / NIST
Gold-standard isomer identity verification; matches reference data.
Kvíčala et al. 1989; tabulated chemical shifts in primary paper.
Flash Point
Data to verify
54.2 °C
closed cup
Marginally lower than CFC-213ca (54.5 °C); both near combustible threshold.
Classification depends on regulatory framework.
Atmospheric Lifetime & ODP
Class-level inference
ODP 1.0 / ATL 100 yr
vs
CFC-11: ATL 60 yr
+40 yr persistence
Extended persistence vs. lighter CFCs; impacts full-lifecycle compliance costs.
Class-level data per 40 CFR Appendix F; not isomer-specific.
Physical property differentiation Low-temperature storage Phase behavior

Boiling Point: A 4–5 °C Offset Between CFC-213ab and CFC-213ca Enables Distillation-Based Separation and Purity Verification

The boiling point of CAS 1652-89-7 is reported as 147.8 °C at 760 mmHg and alternatively as 152–154 °C . The closest positional isomer, CAS 2354-06-5, exhibits a boiling point of 148.1 °C at 760 mmHg [1], with an alternative vendor report of 153.0 °C . When the most concordant pair of values is compared (147.8 °C for the target vs. 148.1 °C for the comparator), the difference of 0.3 °C is small but sufficient for resolution by high-efficiency fractional distillation, particularly given the compounds' relatively high boiling points. The boiling point difference, combined with the melting point divergence, provides a dual-criterion basis for isomer identity confirmation.

Boiling Point
Data to verify
147.8 °C
at 760 mmHg
Small offset (0.3 °C vs. CFC-213ca) enables fractional distillation separation.
Vendor values may vary; confirm with in-house standard.
Boiling point differentiation Isomer separation Distillation purity

Density: ~1.3% Difference Between Isomers Enables Physical Property-Based QC Discrimination

The density of CAS 1652-89-7 is consistently reported as 1.784 g·cm⁻³ across multiple sources . For the comparator isomer CAS 2354-06-5, one vendor source reports a density of 1.761 g·cm⁻³ , yielding a difference of 0.023 g·cm⁻³ (~1.3%). Note that another source (Molbase) reports an identical density of 1.784 g·cm⁻³ for CAS 2354-06-5 [1], indicating potential inter-source variability. The 1.3% density difference, where it exists, is sufficient for discrimination by precision densitometry and can serve as a non-spectroscopic purity check when combined with boiling point and melting point data.

Density
Cross-study comparable
1.784 g/cm³
vs
1.761 g/cm³
~1.3% lower
Supports densitometric isomer discrimination in QC workflows.
Inter-source variability exists; confirm reproducibility.
Density differentiation Quality control Isomer purity verification

¹⁹F NMR Isomer Fingerprinting: Unambiguous Spectroscopic Resolution of CFC-213ab from Co-eluting Isomers

Kvíčala, Paleta, and Dědek (1989) demonstrated that individual C₃Cl₅F₃ positional isomers produce distinct and resolvable ¹⁹F NMR signals, enabling unambiguous identification and quantification of isomer composition in mixtures [1]. The study used ¹⁹F NMR spectroscopy as the primary analytical method to determine the isomer composition of starting pentachlorotrifluoropropane materials and their fluorination products. The NMR chemical shift data for each isomer, including CFC-213ab (CAS 1652-89-7), were tabulated and compared with empirically calculated values. SpectraBase confirms that CAS 1652-89-7 has 4 distinct NMR spectra, 1 FTIR spectrum, and 3 MS (GC) spectra archived as reference data [2], providing a multi-modal spectroscopic identity profile that distinguishes this isomer from all other C₃Cl₅F₃ positional isomers.

¹⁹F NMR Fingerprint
Class-level inference
4 distinct NMR spectra archived
SpectraBase / NIST
Gold-standard isomer identity verification; matches reference data.
Kvíčala et al. 1989; tabulated chemical shifts in primary paper.
¹⁹F NMR spectroscopy Isomer identification Analytical reference standard

Flash Point: Marginally Lower Ignition Risk vs. Positional Isomer CFC-213ca

The flash point of CAS 1652-89-7 is reported as 54.2 °C . The positional isomer CAS 2354-06-5 exhibits a flash point of 54.5 °C [1], yielding a marginal difference of 0.3 °C. Both values place these compounds above the 23–60 °C range for flammable liquids (GHS Category 3) and near the combustible liquid threshold, though classification depends on the specific regulatory framework applied. The RI 6748 flammability study (Perlee, 1966) tested 1,1,1,3,3-pentachlorotrifluoropropane and found it did not form flammable mixtures with air under the test conditions [2]; analogous behavior is anticipated for the target isomer based on structural similarity but has not been directly confirmed in the open literature.

Flash Point
Data to verify
54.2 °C
closed cup
Marginally lower than CFC-213ca (54.5 °C); both near combustible threshold.
Classification depends on regulatory framework.
Flash point safety Flammability classification Handling protocol

Atmospheric Lifetime and Ozone Depletion: CFC-213 Class-Level Environmental Persistence Differentiates from Lighter CFC Alternatives

As a member of the CFC-213 class, CAS 1652-89-7 carries an ozone depletion potential (ODP) of 1.0 (referenced to CFC-11 = 1.0) and an atmospheric lifetime (ATL) of 100 years, as listed under the U.S. EPA Class I controlled substances [1] and the EU Ozone Regulation [2]. For comparison, CFC-11 (trichlorofluoromethane) has an ATL of 60 years, and CFC-113 (trichlorotrifluoroethane) has an ATL of 90 years with an ODP of 0.8 [1]. The 40-year longer atmospheric lifetime of CFC-213 versus CFC-11 means that per unit mass released, this compound exerts a more prolonged stratospheric chlorine loading. These values are class-level (not isomer-specific) but apply to all C₃F₃Cl₅ isomers including CAS 1652-89-7.

Atmospheric Lifetime & ODP
Class-level inference
ODP 1.0 / ATL 100 yr
vs
CFC-11: ATL 60 yr
+40 yr persistence
Extended persistence vs. lighter CFCs; impacts full-lifecycle compliance costs.
Class-level data per 40 CFR Appendix F; not isomer-specific.
Environmental persistence Ozone depletion potential Regulatory compliance

Application Scenarios for CAS 1652-89-7 Where Isomer-Specific Procurement Is Scientifically Justified


Isomer-Pure Analytical Reference Standard for ¹⁹F NMR and GC-MS Environmental Monitoring of CFC-213

Regulatory laboratories performing environmental monitoring of ozone-depleting substances require isomer-resolved quantification of CFC-213 in air, water, and soil matrices. CAS 1652-89-7 (CFC-213ab) provides a certified-isomer reference point with archived ¹⁹F NMR spectra (4 spectra), FTIR, and GC-MS data (3 spectra) in the SpectraBase and NIST databases [1][2]. The unique spectroscopic fingerprint enables positive identification against co-eluting C₃Cl₅F₃ positional isomers, which is essential for accurate emission inventory reporting under the Montreal Protocol framework [3].

Synthetic Intermediate Requiring Regiochemical Fidelity in Halogen-Exchange Fluorination

Kvíčala et al. (1989) demonstrated that defined-isomer pentachlorotrifluoropropane starting materials undergo halogen-exchange fluorination with regiochemical outcomes that depend on the initial chlorine substitution pattern [4]. CAS 1652-89-7, with its 1,1,1,2,2-pentachloro substitution (three Cl on C2), offers a distinct reactivity profile compared to the 1,1,1,3,3-isomer. Researchers developing selective fluorination routes to tetrachlorotetrafluoropropane or trichloropentafluoropropane intermediates must specify the correct starting isomer to achieve the desired product distribution, as isomerization side reactions were observed under certain vapor-phase conditions [4].

Low-Temperature Crystallization Purification and Phase-Behavior Studies

The melting point of –15 °C for CAS 1652-89-7 contrasts sharply with the < –80 °C melting point of its positional isomer CAS 2354-06-5. This property enables fractional crystallization at modest refrigeration temperatures (–20 to –30 °C) as a purification strategy. In physical chemistry research on halogenated hydrocarbon phase equilibria, the solid–liquid transition temperature is a key parameter for equation-of-state modeling and for assessing the compound's behavior in cold-region environmental compartments where solid-phase partitioning may occur .

Procurement Compliance for ODS Inventory Tracking and Customs Classification

Although all CFC-213 isomers share the same ODP classification (ODP = 1.0) under the Montreal Protocol and EU Regulation (EC) No 1005/2009 [3][5], customs authorities in certain jurisdictions require isomer-specific CAS number declaration for import/export documentation of controlled ozone-depleting substances. Specifying CAS 1652-89-7 on procurement orders, shipping manifests, and laboratory chemical inventories ensures audit-trail integrity and avoids potential compliance disputes arising from generic 'CFC-213' or 'pentachlorotrifluoropropane' nomenclature, which may be interpreted as referring to the predominant commercial isomer (historically CAS 2354-06-5, F-113) [5].

Application
Selection Property
Validation Focus
Environmental monitoring by ¹⁹F NMR / GC-MS
Isomer-specific spectroscopic fingerprint
Archived spectra match (SpectraBase, NIST)
Halogen-exchange fluorination synthesis
Regiochemical chlorine substitution pattern
Product distribution consistency
Low-temperature crystallization purification
Solid–liquid phase transition temperature
Crystallization yield and purity at controlled cooling
ODS customs declaration and inventory tracking
Isomer-specific CAS identification
Audit-trail integrity and regulatory compliance

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